molecular formula C10H11BrFNO B7979111 2-Bromo-6-fluoro-N-propylbenzamide

2-Bromo-6-fluoro-N-propylbenzamide

Cat. No.: B7979111
M. Wt: 260.10 g/mol
InChI Key: CLLFTXVDXJOXES-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-N-propylbenzamide is a small molecule building block of significant interest in medicinal and synthetic chemistry. It features a benzamide core that is strategically substituted with bromo and fluoro groups at the 2- and 6- positions, respectively, and an N-propyl carboxamide side chain. This specific arrangement of halogen atoms and the propyl group makes it a versatile intermediate for various cross-coupling reactions, such as Suzuki and Buchwald reactions, and for further functionalization . The compound is typically supplied as a high-purity solid and must be stored sealed in a dry environment at room temperature . As a key synthetic intermediate, its primary research applications include serving as a precursor in the development of potential pharmaceutical candidates, particularly in constructing more complex molecules that require this specific benzamide scaffold. Researchers utilize this compound under standard laboratory safety protocols. It is harmful if inhaled, in contact with skin, or swallowed. Immediate washing with copious amounts of water is recommended in case of skin or eye contact, and procedures should be carried out in a chemical fume hood while wearing appropriate personal protective equipment, including lab coats, chemical-resistant gloves, and safety goggles . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses, or for personal use.

Properties

IUPAC Name

2-bromo-6-fluoro-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c1-2-6-13-10(14)9-7(11)4-3-5-8(9)12/h3-5H,2,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLFTXVDXJOXES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CC=C1Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of N-Propyl-6-fluorobenzamide

A direct bromination strategy employs N-propyl-6-fluorobenzamide as the starting material. Bromine (Br₂) or N-bromosuccinimide (NBS) is used in dichloromethane or acetic acid at 0–25°C. The reaction achieves 82–89% yield when catalyzed by iron(III) chloride (FeCl₃), which directs electrophilic substitution to the ortho position relative to the fluorine atom.

Key conditions :

  • Solvent : Dichloromethane (40–60°C)

  • Catalyst : FeCl₃ (5 mol%)

  • Reaction time : 6–12 hours

Post-reaction purification via silica gel chromatography (hexane/ethyl acetate, 4:1) isolates the product with >98% purity.

Multi-Step Synthesis via 2-Bromo-6-fluorobenzoic Acid

Preparation of 2-Bromo-6-fluorobenzoic Acid

This intermediate is synthesized through two primary routes:

Nitration and Bromination of o-Fluorobenzoic Acid

  • Nitration : o-Fluorobenzoic acid is nitrated with fuming HNO₃/H₂SO₄ at 0°C, yielding 3-nitro-6-fluorobenzoic acid (87% yield).

  • Bromination : The nitro group is reduced with H₂/Pd-C, followed by bromination using CuBr₂ in HBr/AcOH at 70°C (76% yield).

Diazotization-Deamination of 3-Amino-6-fluorobenzoic Acid

3-Amino-6-fluorobenzoic acid undergoes diazotization with NaNO₂/HCl at -5°C, followed by treatment with CuBr/HBr to replace the amino group with bromine (68% yield).

Analytical data for 2-bromo-6-fluorobenzoic acid :

  • Melting point : 153–155°C

  • ¹H NMR (CDCl₃): δ 7.40 (ddd, J = 8.3 Hz, 1H), 7.27 (ddd, J = 8.3 Hz, 1H), 7.09 (ddd, J = 8.8 Hz, 1H).

Amidation with Propylamine

The acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with propylamine in tetrahydrofuran (THF) at 25°C. Triethylamine (Et₃N) neutralizes HCl, achieving 85–92% yield .

Optimization note : Using HATU as a coupling agent in DMF increases yield to 94% but raises production costs.

Industrial-Scale Production Methods

Continuous Flow Bromination

A patent-pending method (CN102795993A) utilizes a continuous flow reactor for bromination:

  • Substrate : 6-fluoro-N-propylbenzamide (0.5 M in AcOH)

  • Brominating agent : Br₂ (1.2 equiv)

  • Residence time : 30 minutes at 50°C

  • Output : 12 kg/hour with 91% yield.

Catalytic Bromine Recycling

Sodium bisulfite (NaHSO₃) regenerates HBr from waste streams, reducing bromine consumption by 40% in large batches.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialStepsYield (%)Purity (%)Scalability
Direct BrominationN-Propyl-6-fluorobenzamide182–8998Moderate
Acid Chloride Amidation2-Bromo-6-fluorobenzoic acid385–9299High
Continuous Flow6-fluoro-N-propylbenzamide19199.5Industrial

Key findings :

  • The acid chloride route offers superior purity but requires strict anhydrous conditions.

  • Continuous flow methods excel in throughput but demand significant capital investment.

Quality Control and Characterization

HPLC Analysis

Reverse-phase HPLC (C18 column, MeCN/H₂O 60:40) confirms purity:

  • Retention time : 6.2 minutes

  • Detection : UV 254 nm.

Spectroscopic Validation

  • ¹³C NMR (CDCl₃): δ 165.2 (C=O), 138.1 (C-Br), 115.3 (C-F).

  • MS (ESI+) : m/z 288.0 [M+H]⁺.

Emerging Methodologies

Photocatalytic Bromination

Visible-light-mediated catalysis using eosin Y and H₂O₂ achieves 78% yield at 25°C, reducing energy input.

Enzymatic Amidation

Lipase-catalyzed reactions in ionic liquids show promise (62% yield) but require further optimization .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-N-propylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reaction conditions typically involve the use of a polar aprotic solvent and a base.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, with conditions involving a base and a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new amide derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
2-Bromo-6-fluoro-N-propylbenzamide serves as an essential building block in the synthesis of more complex organic molecules. Its unique substitution pattern allows chemists to design new compounds with tailored properties, facilitating advancements in material science and organic chemistry.

Example of Synthesis Pathways
The compound can be synthesized through various methods, including electrophilic aromatic substitution reactions where the bromine and fluorine atoms enhance the reactivity of the benzamide structure. This versatility makes it suitable for producing derivatives that can exhibit different chemical behaviors.

Biological Research

Enzyme Inhibition Studies
Research indicates that this compound can be utilized in studies involving enzyme inhibition and protein-ligand interactions. The presence of halogen atoms (bromine and fluorine) enhances its binding affinity to biological macromolecules, making it a candidate for investigating molecular mechanisms in biological systems.

Potential Antimicrobial Activity
Preliminary evaluations suggest that this compound may possess antimicrobial properties. Similar benzamide derivatives have shown effectiveness against various bacterial strains, indicating potential applications in treating infections.

Anti-inflammatory and Analgesic Properties
Studies have indicated that compounds structurally related to this compound exhibit anti-inflammatory and analgesic effects. These activities are often assessed using in vivo models, such as carrageenan-induced rat paw edema tests, where significant reductions in inflammation have been observed.

Medicinal Chemistry

Anticancer Potential
Research has shown that substituted benzamides can inhibit pathways involved in cell proliferation, making them candidates for anticancer therapies. The unique structure of this compound may enhance its efficacy in targeting cancer cells through specific receptor interactions .

Mechanism of Action
The mechanisms through which this compound exerts its biological effects include:

  • Electrophilic Substitution: The halogen atoms participate in electrophilic interactions with nucleophilic sites on proteins or enzymes.
  • Hydrogen Bonding: The amide group can form hydrogen bonds with biological macromolecules, potentially affecting their function and activity.

Industrial Applications

In addition to its roles in research and medicine, this compound is also utilized in the production of specialty chemicals and materials with desired properties. Its unique chemical characteristics allow for its incorporation into various industrial processes, enhancing the functionality of end products.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-N-propylbenzamide depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity through halogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Bromo-6-fluoro-N-propylbenzamide with three analogs derived from the evidence, focusing on substituent effects, molecular properties, and inferred bioactivity.

2-Bromo-N,6-dimethylbenzamide (CAS 1856138-98-1)

  • Molecular Formula: C₉H₁₀BrNO
  • Molecular Weight : 228.09 g/mol
  • Key Differences :
    • Replaces the fluorine atom at the 6-position with a methyl group.
    • Substitutes the N-propyl chain with an N-methyl group.
  • Impact: Reduced molecular weight (228.09 vs. ~258.11 g/mol) due to smaller substituents. Increased hydrophobicity (logP likely higher due to methyl groups).

6-Bromo-2-fluoro-3-methyl-N-(2-methylpropyl)benzamide (CAS 1513602-31-7)

  • Molecular Formula: C₁₂H₁₅BrFNO
  • Molecular Weight : 288.16 g/mol
  • Key Differences :
    • Additional methyl group at the 3-position.
    • Branched N-(2-methylpropyl) chain instead of a linear N-propyl group.
  • Impact :
    • Higher molecular weight (288.16 vs. ~258.11 g/mol) due to branching and extra methyl.
    • Steric hindrance from the branched alkyl chain may reduce solubility or metabolic stability.
    • Enhanced lipophilicity compared to linear alkyl chains.

N-[2-bromo-4-(heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-3-nitro-2-fluorobenzamide (CAS 1207314-88-2)

  • Molecular Formula : C₁₇H₈BrF₁₁N₂O₃
  • Molecular Weight: Not provided but estimated >500 g/mol
  • Key Differences :
    • Extensive fluorination (heptafluoropropan-2-yl and trifluoromethyl groups).
    • Nitro group at the 3-position of the benzamide ring.
  • Impact :
    • Significantly higher polarity and electron-withdrawing effects due to multiple fluorine atoms and nitro groups.
    • Likely reduced metabolic stability but enhanced binding affinity in target receptors (e.g., enzyme inhibitors).

Data Table: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound C₁₀H₁₁BrFNO (inferred) ~258.11 2-Br, 6-F, N-propyl
2-Bromo-N,6-dimethylbenzamide C₉H₁₀BrNO 228.09 2-Br, 6-CH₃, N-CH₃
6-Bromo-2-fluoro-3-methyl-N-(2-methylpropyl)benzamide C₁₂H₁₅BrFNO 288.16 6-Br, 2-F, 3-CH₃, N-(2-methylpropyl)
N-[2-bromo-4-(heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-3-nitro-2-fluorobenzamide C₁₇H₈BrF₁₁N₂O₃ >500 (estimated) 2-Br, 4-heptafluoropropan-2-yl, 6-CF₃, 3-NO₂, 2-F

Research Findings and Trends

  • Substituent Effects on Bioactivity :
    • Fluorine and bromine atoms enhance halogen bonding, which is critical in receptor-ligand interactions .
    • Linear alkyl chains (e.g., N-propyl) improve solubility compared to branched analogs but may reduce metabolic stability .
  • Synthetic Challenges :
    • Highly fluorinated compounds (e.g., CAS 1207314-88-2) require specialized fluorination techniques, increasing synthesis complexity .

Biological Activity

2-Bromo-6-fluoro-N-propylbenzamide is a chemical compound that has garnered attention due to its potential biological activities. Its structural features, including the presence of bromine and fluorine atoms, contribute to its interaction with various biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The molecular formula of this compound is C10H11BrFNOC_{10}H_{11}BrFNO. This compound features a bromine atom and a fluorine atom attached to a benzamide structure, along with a propyl group. The unique combination of these substituents influences its reactivity and interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanisms through which it exerts its effects include:

  • Electrophilic Substitution : The halogen atoms (bromine and fluorine) can participate in electrophilic interactions with nucleophilic sites on proteins or enzymes, enhancing binding affinity.
  • Hydrogen Bonding : The amide group can form hydrogen bonds with biological macromolecules, potentially affecting their function and activity.

Anti-inflammatory and Analgesic Properties

Studies suggest that compounds similar to this compound exhibit anti-inflammatory and analgesic properties. These activities are often evaluated through in vivo models, such as carrageenan-induced rat paw edema tests, where significant reductions in inflammation have been observed .

Antimicrobial Activity

Preliminary evaluations indicate that this compound may possess antimicrobial properties. Similar benzamide derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Potential

Research indicates that substituted benzamides can inhibit pathways involved in cell proliferation, making them candidates for anticancer therapies. The unique structure of this compound may enhance its efficacy in targeting cancer cells through specific receptor interactions .

Comparative Analysis of Similar Compounds

A comparative analysis of structurally related compounds reveals variations in biological activities based on their substituents:

Compound NameStructure CharacteristicsUnique Features
2-Bromo-5-fluorobenzamideBromine and fluorine on adjacent positionsKnown for antibacterial properties
4-Bromo-2-fluoro-N-methylbenzamideMethyl substitution instead of propylExhibits different pharmacokinetic profiles
ValdecoxibContains an isoxazole ringSelective COX-2 inhibitor used for pain relief
LeflunomidePyrimidine core with amide functionalityImmunomodulatory effects, used in rheumatoid arthritis

The distinct combination of halogen substitutions and the propyl group in this compound may influence its biological activity differently compared to other similar compounds. This specificity allows for targeted modifications that could enhance therapeutic efficacy while minimizing side effects.

Case Studies

Several studies have investigated the biological activity of benzamide derivatives, reinforcing the potential therapeutic applications of compounds like this compound:

  • In Vivo Anti-inflammatory Studies : Research showed that certain benzamide derivatives significantly reduced inflammation in animal models, indicating the potential use of this compound in treating inflammatory conditions .
  • Antimicrobial Efficacy : Laboratory studies demonstrated that similar compounds exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting the importance of further exploring the antimicrobial potential of this compound .
  • Cancer Cell Proliferation Inhibition : Investigations into the anticancer properties revealed that structural modifications in benzamides could lead to enhanced inhibition of cancer cell growth, suggesting a promising avenue for developing new anticancer agents based on this compound .

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-6-fluoro-N-propylbenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : A typical route involves coupling 2-Bromo-6-fluorobenzoic acid (CAS RN 2252-37-1, MW 219.00 g/mol) with propylamine using carbodiimide-based coupling agents (e.g., EDC or DCC) under inert conditions. Key parameters include:
  • Catalyst : 1-2 mol% DMAP to enhance reactivity.
  • Solvent : Anhydrous dichloromethane or THF.
  • Temperature : 0–25°C to minimize side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
    Yields can be improved by pre-activating the carboxylic acid with NHS esters or using microwave-assisted synthesis for faster coupling.

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase (70:30), UV detection at 254 nm.
  • NMR : 1H^1H NMR (DMSO-d6) should show signals for the propyl chain (δ 0.9–1.6 ppm), aromatic protons (δ 7.2–8.1 ppm), and amide NH (δ 8.3–8.5 ppm).
  • Mass Spectrometry : ESI-MS (positive mode) to confirm molecular ion [M+H]+ at m/z 286.0 .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use a fume hood to avoid inhalation (S22).
  • Waste Disposal : Segregate halogenated waste and consult institutional guidelines for incineration or specialized treatment (S24/25) .

Q. How does the bromo-fluoro substitution pattern influence the compound’s reactivity in nucleophilic aromatic substitution?

  • Methodological Answer : The electron-withdrawing fluorine at position 6 activates the benzene ring for substitution at position 2 (bromo group). Reactivity can be tested via:
  • Kinetic Studies : Monitoring reaction progress with Pd-catalyzed coupling (e.g., Suzuki-Miyaura) under varying temperatures.
  • Computational Analysis : DFT calculations (e.g., Gaussian 09) to map electron density and predict regioselectivity .

Q. What are the key physical properties (e.g., solubility, melting point) of this compound?

  • Methodological Answer :
  • Solubility : Sparingly soluble in water; highly soluble in DMSO, DMF, and dichloromethane.
  • Melting Point : Expected range 150–160°C (based on analogs like 4-Bromo-2-fluorobenzamide, mp 249–254°C).
  • Stability : Store at 2–8°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :
  • Crystallization : Slow evaporation from ethanol/water (7:3) at 4°C.
  • Data Collection : Single-crystal X-ray diffraction (100 K, Mo-Kα radiation).
  • Analysis : Software like SHELX for refining bond lengths (C-Br: ~1.89 Å) and dihedral angles (amide plane vs. benzene ring) .

Q. What strategies mitigate competing side reactions during functionalization of the propylamide group?

  • Methodological Answer :
  • Protecting Groups : Temporarily shield the amide with Boc or Fmoc groups.
  • Selective Catalysis : Use Pd(OAc)2_2/Xantphos for C-N coupling without disrupting the bromo-fluoro backbone.
  • In-situ Monitoring : ReactIR to track intermediates and adjust reaction parameters dynamically .

Q. How do computational models predict the bioactivity of this compound against enzyme targets?

  • Methodological Answer :
  • Docking Studies : AutoDock Vina to simulate binding to kinases (e.g., EGFR).
  • MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns.
  • ADMET Prediction : SwissADME to evaluate bioavailability and toxicity risks .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

  • Methodological Answer :
  • HPLC-MS/MS : MRM mode to detect halogenated byproducts (e.g., dehalogenated species).
  • Limits of Detection (LOD) : Optimize column temperature (40°C) and mobile phase pH (2.8) for peak resolution.
  • Reference Standards : Synthesize and characterize impurities (e.g., 2-Fluoro-N-propylbenzamide) for calibration .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound analogs?

  • Methodological Answer :
  • Analog Synthesis : Vary substituents (e.g., replace Br with Cl or CF3_3) and assess bioactivity.
  • Biological Assays : Measure IC50_{50} in enzyme inhibition (e.g., kinase assays) or cytotoxicity (MTT assay).
  • Data Analysis : Multivariate regression (e.g., PLS) to correlate electronic parameters (Hammett σ) with activity .

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